molecular formula C6H6F2O2 B7810504 2,2-Difluorocyclohexane-1,3-dione

2,2-Difluorocyclohexane-1,3-dione

Cat. No.: B7810504
M. Wt: 148.11 g/mol
InChI Key: PVTBNNITMZRWTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2-Difluorocyclohexane-1,3-dione typically involves the use of simple reagents and reaction conditions. One common method includes the reaction of cyclohexane-1,3-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the fluorination process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

2,2-Difluorocyclohexane-1,3-dione undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, fluorine atoms can increase the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets . Additionally, the ketone groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are essential for the compound’s biological activity .

Comparison with Similar Compounds

2,2-Difluorocyclohexane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2-difluorocyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)4(9)2-1-3-5(6)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTBNNITMZRWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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